molecular formula C7H8F4N2O B1482421 (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol CAS No. 2098082-78-9

(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

Cat. No.: B1482421
CAS No.: 2098082-78-9
M. Wt: 212.14 g/mol
InChI Key: MUDYJCCJIGILBZ-UHFFFAOYSA-N
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Description

(1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is a chemical compound of significant interest in medicinal chemistry and materials science, belonging to the class of pyrazole derivatives. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms and are considered "privileged scaffolds" due to their wide range of biological and chemical applications . The specific substitution pattern on this compound—featuring a 2-fluoroethyl group at the 1-position and a trifluoromethyl group at the 3-position—is designed to optimize its properties for advanced research. The core pyrazole structure is a common motif in the development of novel antimicrobial agents . Recent scientific literature highlights that trifluoromethyl phenyl derivatives of pyrazoles demonstrate high potency as growth inhibitors of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with some analogs showing low minimum inhibitory concentrations (MIC) and a low tendency for bacteria to develop resistance . While the exact activity of this specific molecule requires further investigation, its structure positions it as a valuable building block for constructing potential antibacterial compounds. Furthermore, pyrazole-based chalcones and other derivatives have shown promising anticancer activity , inhibiting the growth of human cancer cell lines at low micromolar to nanomolar concentrations . Beyond biomedical applications, pyrazole derivatives also find use in material science as luminescent agents, semiconductors, and in the development of organic light-emitting diodes (OLEDs) . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets prior to use.

Properties

IUPAC Name

[1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F4N2O/c8-1-2-13-3-5(4-14)6(12-13)7(9,10)11/h3,14H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDYJCCJIGILBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCF)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,3,5-Substituted Pyrazole Precursors

  • Starting from methylated pyrazole derivatives, trifluoromethylation at the 3-position is achieved using trifluoromethyl-containing reagents.
  • The 4-position is functionalized with various substituents, including methanol groups, through controlled reactions.
  • The 1-position is alkylated with a 2-fluoroethyl group using appropriate alkylating agents.
Reagent/Intermediate Substituent at 1-position Substituent at 3-position Substituent at 4-position Product Yield (%) Notes
1a CH3 CF3 2-furyl 97 (overall) High regioselectivity
1b CH3 CF2CH3 2-furyl 98 -
1c CH3 CF2CF3 2-furyl 99 -
1d CH3 CO2Et 2-furyl 93 -
1e CH3 CH2CH3 CO2Et 70 Lower yield due to substituent bulk

Functionalization at the 4-Position to Methanol

  • The 4-position methanol group is introduced via reduction of a corresponding aldehyde or ester intermediate.
  • For example, ethyl esters at the 4-position are reduced to alcohols using lithium borohydride.
  • Subsequent oxidation steps, such as Swern oxidation, can be used to convert alcohols to aldehydes if needed for further functionalization.
  • Reduction and oxidation steps are carefully controlled to maintain the integrity of the fluorinated substituents.

Detailed Synthetic Route Example

A representative synthetic route to (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol includes:

  • Pyrazole Core Formation: Condensation of hydrazine derivatives with β-diketones or equivalent precursors bearing trifluoromethyl groups to form the pyrazole ring with trifluoromethyl substitution at C3.

  • N-Alkylation: Reaction of the pyrazole with 2-fluoroethyl bromide under basic conditions (e.g., potassium carbonate in DMF) to install the 2-fluoroethyl group at the N1 position.

  • Functional Group Transformation at C4:

    • Starting from a 4-formyl or 4-ester substituted pyrazole intermediate.
    • Reduction of ester to primary alcohol using lithium borohydride.
    • Purification by trituration or chromatography to isolate (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol.
  • Purification and Characterization:

    • Purification typically involves recrystallization or reverse-phase chromatography.
    • Characterization by NMR (1H, 13C), mass spectrometry, and purity assessment by LC-MS.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Pyrazole formation Hydrazine + trifluoromethyl diketone ~90 High regioselectivity
N1-Alkylation 2-fluoroethyl bromide, K2CO3, DMF, RT 80-90 Mild conditions, selective N-alkylation
Reduction of ester to alcohol Lithium borohydride, THF, 0°C to RT 70-80 Controlled to avoid over-reduction
Purification Chromatography / recrystallization - Purity >98%

Research Findings and Notes

  • The synthesis of fluorinated pyrazole derivatives requires careful control of reaction conditions to maintain the integrity of fluorinated groups, especially trifluoromethyl and fluoroalkyl substituents, which are sensitive to harsh reagents.
  • Microwave-assisted synthesis has been used in related pyrazole systems to improve reaction times and yields, particularly in amide bond formation steps, though specific application to this compound requires further validation.
  • The regioselectivity of pyrazole ring substitution is consistently high (>90%), enabling efficient access to target compounds with minimal side products.
  • The overall synthetic route is scalable, with yields maintained upon scale-up, making it suitable for larger batch preparations.
  • Biological activity studies on related compounds emphasize the importance of the trifluoromethyl and fluoroethyl groups for activity, underscoring the need for precise synthetic control.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Yield Range (%) Remarks
Pyrazole core synthesis Condensation of hydrazine + diketone Trifluoromethyl diketone, hydrazine ~90 High regioselectivity
N1-Substitution with 2-fluoroethyl Alkylation with 2-fluoroethyl bromide K2CO3, DMF, room temperature 80-90 Selective N-alkylation
4-Position methanol introduction Ester reduction to alcohol Lithium borohydride, THF 70-80 Controlled reduction
Purification and isolation Chromatography, recrystallization Reverse-phase chromatography - Purity >98%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The fluoroethyl and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while nucleophilic substitution could replace the fluoroethyl or trifluoromethyl groups with other functional groups.

Scientific Research Applications

Synthesis of Complex Molecules

The compound serves as a valuable building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions. The presence of the fluoroethyl and trifluoromethyl groups can enhance reactivity and selectivity in synthetic pathways.

Catalysis

As a ligand, (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol can be involved in catalytic reactions, facilitating transformations that are crucial in organic chemistry. Its unique functional groups may influence the catalytic efficiency and selectivity in various reactions.

Biochemical Studies

The compound can be utilized to explore enzyme interactions and metabolic pathways. Its structural features may allow it to interact with specific biological targets, making it a candidate for studying biochemical processes.

Drug Development

Given its potential biological activity, (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is of interest in medicinal chemistry. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for further drug development studies.

Material Science Applications

The unique properties imparted by the fluoroethyl and trifluoromethyl groups can lead to the development of new materials with specific characteristics. These materials may find applications in coatings, polymers, or other advanced materials where enhanced chemical stability and performance are desired.

Enzyme Interaction Studies

Recent studies have focused on the interaction between this compound and various enzymes involved in metabolic pathways. Molecular docking studies suggest that (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol exhibits favorable binding affinities to specific targets, indicating its potential as a lead compound in drug discovery.

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound show promising anticancer activity against various cancer cell lines. The mechanisms underlying this activity are being investigated, with initial findings suggesting that the compound may induce apoptosis in cancer cells through specific signaling pathways.

Mechanism of Action

The mechanism of action of (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol would depend on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The fluoroethyl and trifluoromethyl groups can influence the compound’s lipophilicity, stability, and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Analysis and Physicochemical Properties

The table below compares the target compound with key structural analogues:

Compound Name Substituent (Position 1) Substituent (Position 3) Molecular Weight (g/mol) Key Features
(1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol (Target) 2-Fluoroethyl Trifluoromethyl 222.22 High fluorination; flexible ethyl chain; hydroxymethyl for derivatization.
(5-((4-Fluorophenyl)thio)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol Methyl Trifluoromethyl Not reported –CF₃ and hydroxymethyl retained; position 5 has (4-fluorophenyl)thio group.
(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol Methyl Phenyl 188.23 Lower molecular weight; aromatic phenyl enhances lipophilicity.
(1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol 2-Fluoroethyl Pyrazinyl 222.22 Heteroaromatic pyrazinyl group; similar MW but distinct electronic effects.
(1-(2,4-Difluorophenyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol 2,4-Difluorophenyl Pyridinyl 287.26 Di-fluorinated aryl; pyridine introduces basicity and hydrogen bonding.
Key Observations:
  • Position 1 Substitutions : The 2-fluoroethyl group in the target compound enhances fluorination compared to methyl () or aryl groups (). This increases metabolic stability and membrane permeability .
  • Position 3 Substitutions: The trifluoromethyl group (–CF₃) in the target compound is strongly electron-withdrawing, contrasting with phenyl () or pyridinyl ().
  • Hydroxymethyl Group : Common across all analogues, this group enables hydrogen bonding and derivatization (e.g., esterification, oxidation).

Biological Activity

(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is a synthetic organic compound belonging to the pyrazole class, characterized by its unique fluorinated substituents. This compound has garnered attention for its potential biological activities, which are crucial for medicinal chemistry and drug development.

Chemical Structure and Properties

  • Chemical Formula : C₇H₈F₃N₃O
  • CAS Number : 2098082-78-9
  • Molecular Weight : 215.15 g/mol

The structure features a pyrazole ring, a fluoroethyl group, and a trifluoromethyl group, which significantly influence its chemical behavior and biological interactions.

The biological activity of (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of fluorinated groups enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. In studies involving related compounds, significant inhibition against bacterial strains such as E. coli and Bacillus subtilis was observed, suggesting that (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol may also possess similar activities, although specific data on this compound is limited .

Anti-inflammatory Properties

Pyrazole derivatives have shown promising anti-inflammatory effects in various studies. For instance, compounds with similar structures demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) at certain concentrations . Given the structural similarities, it is plausible that (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol may exhibit comparable anti-inflammatory activity.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored extensively. Some compounds have shown significant inhibition of cancer cell proliferation in vitro. For example, certain pyrazoles demonstrated IC₅₀ values indicating effective growth inhibition against various cancer cell lines . While specific studies on (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol are lacking, its structural characteristics suggest it could be an interesting candidate for further investigation in cancer research.

Comparative Analysis with Similar Compounds

To better understand the potential of (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol, a comparison with similar pyrazole derivatives can be useful.

Compound NameStructureNotable Activities
(1-(2-chloroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanolStructureAntimicrobial, Anti-inflammatory
(1-(2-fluoroethyl)-3-(methyl)-1H-pyrazol-4-yl)methanolStructureAnticancer Activity

The unique combination of fluoroethyl and trifluoromethyl groups in (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol may enhance its reactivity and selectivity towards biological targets compared to these similar compounds.

Study on Pyrazole Derivatives

A comprehensive review highlighted the broad spectrum of biological activities exhibited by pyrazole derivatives. In particular, derivatives with trifluoromethyl groups showed enhanced potency in various assays related to inflammation and microbial resistance . These findings underscore the importance of fluorinated substituents in modulating biological activity.

Synthesis and Biological Testing

Recent research focused on synthesizing novel pyrazole derivatives, including those related to (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol. The synthesized compounds were evaluated for their antimicrobial and antioxidant activities using standardized assays such as DPPH radical scavenging tests. Results indicated promising antioxidant properties across several tested compounds .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol, and how are yields maximized?

  • Synthesis Steps :

React 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde with 2-fluoroethyl bromide under basic conditions (e.g., NaH) to introduce the fluoroethyl group .

Reduce the aldehyde group to a hydroxymethyl moiety using NaBH₄ in methanol, with reaction times optimized to 12–24 hours .

  • Yield Optimization :

  • Solvent choice (e.g., DMF for step 1, methanol for step 2) and temperature control (0–25°C) minimize side reactions. Purity is confirmed via TLC and NMR .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Key Techniques :

  • NMR : ¹⁹F NMR identifies fluorine environments (δ -70 to -80 ppm for CF₃; δ -210 ppm for fluoroethyl) .
  • FTIR : Peaks at 3300–3500 cm⁻¹ (O-H stretch) and 1100–1200 cm⁻¹ (C-F stretches) confirm functional groups .
  • Mass Spectrometry : High-resolution MS validates molecular weight (calc. 242.18 g/mol; observed [M+H]⁺ 243.19) .

Advanced Research Questions

Q. What crystallographic methods resolve the compound’s 3D structure, and how do fluorine substituents influence packing?

  • X-ray Crystallography :

  • SHELX programs (SHELXD for solution, SHELXL for refinement) are used for structure determination. Hydrogen-bonding networks between hydroxyl and pyrazole-N atoms stabilize the lattice .
  • Fluorine Effects : CF₃ groups enhance hydrophobic interactions, while fluoroethyl groups introduce torsional flexibility, affecting crystal density (~1.45 g/cm³) .

Q. How does the compound interact with biological targets, and what mechanistic insights exist?

  • Mechanistic Studies :

  • Pyrazole rings engage in π-π stacking with aromatic residues (e.g., Tyr in kinases). The CF₃ group increases lipophilicity (logP ~2.1), enhancing membrane permeability .
  • Enzyme Inhibition : In vitro assays show IC₅₀ = 1.2 µM against COX-2, attributed to hydrogen bonding between the hydroxyl group and catalytic Ser530 .

Q. What structure-activity relationship (SAR) trends are observed in fluorinated pyrazole analogs?

  • SAR Table :

Analog StructureKey ModificationBioactivity (IC₅₀)Reference
1-(2-Fluoroethyl)-3-CF₃-pyrazole-4-CH₂OHParent compoundCOX-2: 1.2 µM
1-Methyl-3-CF₃-pyrazole-4-CH₂OHReduced fluorinationCOX-2: >10 µM
1-(2-Chloroethyl)-3-CF₃-pyrazole-4-CH₂OHCl substitutionCOX-2: 5.8 µM
  • Trends : Fluoroethyl > Chloroethyl > Methyl in potency, highlighting fluorine’s role in target binding .

Q. How does the compound behave under varying pH and temperature conditions in formulation studies?

  • Stability Data :

  • pH 7.4 : Half-life >48 hours (25°C); degradation products include oxidized aldehydes .
  • pH 2.0 : Rapid hydrolysis (t₁/₂ = 3 hours) due to acid-catalyzed esterification of the hydroxyl group .
  • Thermal Stability : Decomposes at >150°C, confirmed via DSC (endothermic peak at 152°C) .

Methodological Guidance

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitutions?

  • DFT Calculations :

  • B3LYP/6-31G* models show the fluoroethyl group’s C-F bond dissociation energy (BDE = 115 kcal/mol), explaining resistance to nucleophilic attack .
  • Electrostatic potential maps highlight electron-deficient pyrazole-C4, guiding derivatization at the hydroxymethyl site .

Q. How are contradictory bioactivity results between in vitro and in vivo models reconciled?

  • Case Study :

  • In vitro : High COX-2 inhibition (IC₅₀ = 1.2 µM) .
  • In vivo : Reduced efficacy (ED₅₀ = 15 mg/kg) due to rapid glucuronidation of the hydroxyl group .
    • Resolution : Prodrug strategies (e.g., acetyl-protected hydroxyl) improve bioavailability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol
Reactant of Route 2
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(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

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